3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
Propriétés
IUPAC Name |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c1-25-10-4-2-3-9(7-10)11-8-12(15(17)18)22-16(19-11)20-13(21-22)5-6-14(23)24/h2-4,7-8,15H,5-6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGKKFPNAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125565 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-06-9 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves multi-step organic reactions
Industrial Production Methods
For large-scale production, the synthesis may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents that favor the desired reaction pathways while minimizing by-products. Process optimization is crucial to ensure scalability and cost-effectiveness in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: : Introducing oxygen atoms into the compound, altering its electronic structure.
Reduction: : Removing oxygen or adding hydrogen, which can affect the compound's reactivity and stability.
Substitution: : Replacing one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reactions: : Often involve reagents like halides (chlorine, bromine) under controlled pH and temperature conditions.
Major Products Formed
The specific reaction conditions and reagents will determine the major products formed, which may include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biology and medicine, 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid may have potential as a pharmacologically active agent. Researchers could explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents for various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in specific reactions. Its unique chemical properties could make it suitable for applications in polymer science or as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid depends on its ability to interact with specific molecular targets. These interactions could involve binding to active sites on enzymes or receptors, altering their function and thereby influencing biological pathways. The exact mechanism would vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Data Tables
Table 1. Structural and Physicochemical Comparison of Key Analogs
*Calculated based on structural similarity to analogs.
Research Findings
- Synthetic Routes: The target compound is synthesized via alkylation of a triazolo[1,5-a]pyrimidin-7-ol intermediate with difluoromethyl bromide, followed by coupling to propanoic acid derivatives . Similar methods are used for analogs, with variations in alkyl halides (e.g., trifluoromethyl bromide for CF₃-substituted derivatives) .
- Structure-Activity Relationships (SAR) :
Activité Biologique
The compound 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₄F₂N₄O₂
- Molecular Weight : 308.29 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities, particularly in cancer therapy.
The biological activity of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid primarily involves:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, including c-Met kinase, which is implicated in tumor growth and metastasis. For instance, related triazolo-pyrimidine derivatives demonstrated significant inhibitory activity against c-Met with IC₅₀ values in the low micromolar range .
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited moderate to significant cytotoxicity against several cancer cell lines. For example, derivatives with similar structures displayed IC₅₀ values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound through various assays:
- MTT Assay : This assay measures cell viability and proliferation. Compounds with similar structures showed significant inhibition of cell growth at concentrations as low as 1 μM .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, evidenced by increased late apoptosis markers in treated A549 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents on the Triazolo-Pyrimidine Core : The presence of difluoromethyl and methoxy groups enhances the cytotoxic potential of the compound.
- Halogen Substitutions : Compounds with halogen substitutions demonstrated varied effects on cytotoxicity, suggesting that careful modification can optimize therapeutic efficacy .
Comparative Cytotoxicity Data
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | A549 | 1.06 ± 0.16 |
| Similar Triazolo Derivative | MCF-7 | 1.23 ± 0.18 |
| Similar Triazolo Derivative | HeLa | 2.73 ± 0.33 |
Case Study 1: Inhibition of c-Met Kinase
A study synthesized various triazolo-pyrimidine derivatives and tested their inhibitory effects against c-Met kinase. The most promising derivative exhibited an IC₅₀ comparable to established inhibitors like Foretinib . This suggests that modifications to the triazolo-pyrimidine scaffold can yield potent anticancer agents.
Case Study 2: Cytotoxicity in Breast Cancer Models
In a comparative study involving MCF-7 cells, derivatives similar to our compound displayed significant cytotoxicity with IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing more effective treatments with fewer side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
